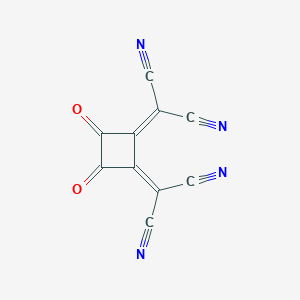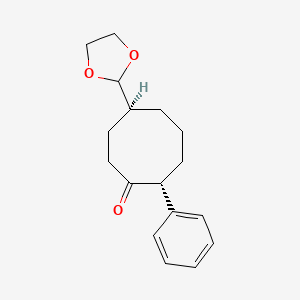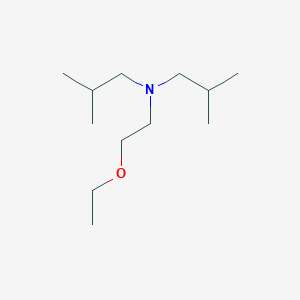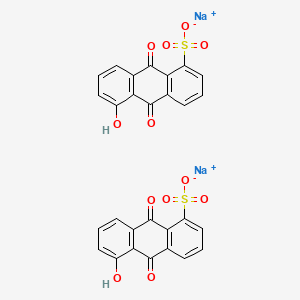
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-amine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
科学研究应用
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1,3-Dihydroxy-2-methylpropan-2-amine: A precursor in the synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)acetamide: A structurally similar compound with an acetamide group instead of a formamide group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and formamide groups in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to form hydrogen bonds and participate in multiple reaction pathways distinguishes it from other similar compounds.
属性
CAS 编号 |
66671-84-9 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide |
InChI |
InChI=1S/C5H11NO3/c1-5(2-7,3-8)6-4-9/h4,7-8H,2-3H2,1H3,(H,6,9) |
InChI 键 |
IOJDOGFFOQYAQB-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)






![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)




